2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimidoindole core, which is a fused heterocyclic system, and a phenylacetamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide typically involves the following steps:
Formation of the Pyrimidoindole Core: The initial step involves the synthesis of the pyrimidoindole core.
Introduction of the Sulfanyl Group:
Attachment of the Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide moiety to the sulfanyl-substituted pyrimidoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted pyrimidoindoles
Scientific Research Applications
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tumor agent due to its ability to inhibit the proliferation of tumor cells.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets due to its unique chemical structure.
Chemical Synthesis: The compound can serve as a building block for the synthesis of other biologically active molecules and complex organic compounds.
Mechanism of Action
The mechanism of action of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anti-tumor effects . The exact molecular targets and pathways may vary depending on the specific biological context and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-N’-(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,3-propanediamine
- Other Pyrimidoindole Derivatives : Various pyrimidoindole derivatives with different substituents and functional groups .
Uniqueness
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-phenylacetamide is unique due to its specific combination of a pyrimidoindole core, a sulfanyl group, and a phenylacetamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16N4OS |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H16N4OS/c1-12-7-8-15-14(9-12)17-18(23-15)19(21-11-20-17)25-10-16(24)22-13-5-3-2-4-6-13/h2-9,11,23H,10H2,1H3,(H,22,24) |
InChI Key |
IREGGWXWSRGLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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